5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one 5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one 5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one is a natural product found in Daphne aurantiaca, Prunus cerasus, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 2957-21-3
VCID: VC0542319
InChI: InChI=1S/C16H14O5/c1-20-11-6-12(18)16-13(19)8-14(21-15(16)7-11)9-2-4-10(17)5-3-9/h2-7,14,17-18H,8H2,1H3
SMILES: COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)O
Molecular Formula: C16H14O5
Molecular Weight: 286.28 g/mol

5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one

CAS No.: 2957-21-3

Cat. No.: VC0542319

Molecular Formula: C16H14O5

Molecular Weight: 286.28 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one - 2957-21-3

Specification

CAS No. 2957-21-3
Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
IUPAC Name 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C16H14O5/c1-20-11-6-12(18)16-13(19)8-14(21-15(16)7-11)9-2-4-10(17)5-3-9/h2-7,14,17-18H,8H2,1H3
Standard InChI Key DJOJDHGQRNZXQQ-UHFFFAOYSA-N
Isomeric SMILES COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC=C(C=C3)O)O
SMILES COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)O
Canonical SMILES COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)O
Appearance Solid powder
Melting Point 152 °C

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

Sakuranetin’s structure features a chroman-4-one backbone substituted with hydroxyl groups at positions 5 and 4', a methoxy group at position 7, and a dihydroflavonoid configuration (Figure 1). The IUPAC name, 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one, reflects this substitution pattern. Its isomeric SMILES notation (COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC=C(C=C3)O)O\text{COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC=C(C=C3)O)O}) highlights the stereochemical orientation critical to its biological interactions.

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular FormulaC16H14O5\text{C}_{16}\text{H}_{14}\text{O}_5
Molecular Weight286.28 g/mol
AppearanceSolid powder
Melting Point152°C
Purity (Commercial)>98%

The compound’s crystalline form has been confirmed via X-ray diffractometry, revealing intermolecular hydrogen bonding patterns that stabilize its structure.

Biosynthesis and Natural Occurrence

Plant Defense Mechanisms

Sakuranetin functions as a phytoalexin in several plant species, most notably in rice (Oryza sativa), where its production is upregulated in response to biotic stressors such as fungal infections or insect herbivory. Biosynthetically, it derives from the methylation of naringenin, a reaction catalyzed by the enzyme naringenin 7-O-methyltransferase (NOMT). This pathway is activated by jasmonic acid signaling, linking Sakuranetin production to systemic acquired resistance in plants.

Distribution in Flora

Beyond rice, Sakuranetin has been isolated from:

  • Artemisia campestris (field wormwood)

  • Boesenbergia pandurata (fingerroot)

  • Betula spp. (birch trees)

  • Juglans spp. (walnut trees)

Its presence in these taxonomically diverse species underscores its evolutionary conservation as a defensive metabolite.

Biological Activities and Mechanisms

Antimicrobial Action

Sakuranetin exhibits broad-spectrum antimicrobial activity, particularly against fungal pathogens. In Helicobacter pylori, it inhibits 3-hydroxyacyl-[acyl-carrier-protein] dehydratase (FabZ), a key enzyme in bacterial fatty acid biosynthesis. This inhibition destabilizes cell membrane integrity, leading to bacteriolysis. Against fungi such as Rhizoctonia solani, Sakuranetin disrupts (1,3)-β-glucan synthase activity, impairing cell wall synthesis.

Table 2: Antimicrobial Efficacy

PathogenMIC (µg/mL)Target Enzyme
Helicobacter pylori12.5FabZ dehydratase
Rhizoctonia solani25.0(1,3)-β-glucan synthase

Anti-Inflammatory Properties

In murine macrophage models, Sakuranetin suppresses lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by >60% at 10 µM concentrations. This dual inhibition reduces nitric oxide (NO\text{NO}^\bullet) and prostaglandin E2 (PGE2\text{PGE}_2) production, mitigating inflammatory cascades.

Neuroprotective Effects

Emerging evidence suggests Sakuranetin crosses the blood-brain barrier in rodent models, where it attenuates oxidative stress in hippocampal neurons. Pretreatment with 50 mg/kg Sakuranetin reduced lipid peroxidation by 42% in ischemia-reperfusion injury models.

Pharmacological Research

In Vitro Studies

Sakuranetin’s commercial availability as a research-grade compound (>98% purity) has facilitated extensive in vitro investigation. Notable findings include:

  • Antiproliferative Activity: IC50_{50} values of 18.7 µM against MCF-7 breast cancer cells via STAT3 pathway inhibition.

  • Vasorelaxant Effects: 73% relaxation of pre-contracted rat aortic rings at 100 µM through calcium channel modulation.

Metabolic Stability

Despite its therapeutic potential, Sakuranetin undergoes rapid Phase II metabolism in hepatic microsomes, with a half-life (t1/2t_{1/2}) of <15 minutes in human liver S9 fractions. Glucuronidation at the 5-hydroxyl position represents the primary detoxification pathway.

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